2-Cycloheptylpropan-2-ol
Description
2-Cycloheptylpropan-2-ol is a secondary alcohol characterized by a cycloheptyl group attached to the central carbon of a propan-2-ol backbone. While specific data on this compound are absent in the provided evidence, comparisons with structurally analogous alcohols (e.g., substituted propan-2-ols) can elucidate its behavior.
Properties
CAS No. |
16624-02-5 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
2-cycloheptylpropan-2-ol |
InChI |
InChI=1S/C10H20O/c1-10(2,11)9-7-5-3-4-6-8-9/h9,11H,3-8H2,1-2H3 |
InChI Key |
LFNOSERJRPEZBS-UHFFFAOYSA-N |
SMILES |
CC(C)(C1CCCCCC1)O |
Canonical SMILES |
CC(C)(C1CCCCCC1)O |
Synonyms |
α,α-Dimethylcycloheptanemethanol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-cycloheptylpropan-2-ol with key analogs from the evidence, focusing on molecular features, substituent effects, and inferred properties.
2-(Thiophen-2-yl)propan-2-ol ()
- Structure : Features a thiophene (aromatic 5-membered ring) substituent instead of cycloheptyl.
- Key Differences: Polarity: Thiophene’s aromaticity introduces π-electron density, enhancing polarity compared to the nonpolar cycloheptyl group. This likely increases solubility in polar solvents. Reactivity: The thiophene ring may participate in electrophilic substitution reactions, whereas cycloheptyl groups undergo saturated hydrocarbon reactions (e.g., hydrogenation). Applications: Used in synthetic routes for heterocyclic compounds .
1-Chloro-2-methyl-2-propanol ()
- Structure : Chlorine substituent on the central carbon.
- Key Differences :
- Electron Effects : Chlorine’s electron-withdrawing nature increases the hydroxyl group’s acidity compared to cycloheptylpropan-2-ol.
- Reactivity : Prone to nucleophilic substitution (e.g., Cl → OH or other groups). Safety data indicate significant skin/eye irritation risks .
- Physical Properties : Smaller substituent (methyl) likely reduces boiling point relative to bulkier cycloheptyl analogs.
2-Methylpropan-2-ol (tert-Butanol) (Inferred from )
- Structure : Branched tert-butyl group instead of cycloheptyl.
- Key Differences :
- Steric Hindrance : tert-Butyl’s compact structure reduces steric hindrance compared to the larger cycloheptyl group.
- Volatility : Lower molecular weight (74.12 g/mol vs. ~156.27 g/mol for cycloheptylpropan-2-ol) results in higher volatility.
- Applications : Common solvent and intermediate in organic synthesis .
Pharmaceutical Propan-2-ol Derivatives ()
- Examples: (2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol (CAS 163685-38-9).
- Key Differences: Functional Groups: Additional amino and methoxy groups enhance hydrogen-bonding capacity, improving aqueous solubility compared to cycloheptylpropan-2-ol. Applications: Used as pharmaceutical impurities or intermediates, highlighting the role of substituents in bioactivity .
Comparative Data Table
*Inferred properties due to absence of direct data.
Research Implications
- Steric Effects : The cycloheptyl group’s size may hinder reaction kinetics in substitution or oxidation reactions compared to smaller analogs.
- Solubility: Nonpolar cycloheptyl likely reduces water solubility, favoring use in nonpolar media or as a lipophilic moiety in drug design.
- Safety Profile: Unlike 1-chloro-2-methyl-2-propanol , this compound’s lack of electronegative substituents may lower acute toxicity risks.
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